molecular formula C13H14O2 B15240883 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one

3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B15240883
M. Wt: 202.25 g/mol
InChI Key: CBQMNHHSSRCRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one is a chemical compound with a complex structure that includes a fused cyclopentanone and benzene ring. This compound is part of the indanone family, known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of 1-indanone using chromium trioxide in acetic acid at a temperature range of 35-40°C, yielding 2,3-dihydro-1H-inden-1-one . Another method includes the use of halo-aryl and heterocyclic tagged derivatives, synthesized through grinding, stirring, and ultrasound irradiation techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using chromium trioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated forms.

    Substitution: Substitution reactions, especially with halogens, can modify the compound’s properties significantly.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide in acetic acid.

    Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.

    Substitution Reagents: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various halo-aryl and heterocyclic derivatives, which exhibit significant biological activities .

Scientific Research Applications

3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a fused cyclopentanone and benzene ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-methyl-2-propanoyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H14O2/c1-3-11(14)12-8(2)9-6-4-5-7-10(9)13(12)15/h4-8,12H,3H2,1-2H3

InChI Key

CBQMNHHSSRCRAT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C(C2=CC=CC=C2C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.